molecular formula C7H8O3S B128022 (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol CAS No. 146796-02-3

(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol

Cat. No. B128022
M. Wt: 172.2 g/mol
InChI Key: YFCHAINVYLQVBG-UHFFFAOYSA-N
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Description

“(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol”, also known as Hydroxymethyl EDOT or EDT-methanol, is a chemical compound with the molecular formula C7H8O3S . It is a derivative of ethylenedioxythiophene (EDOT) .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C7H8O3S/c8-1-5-2-9-6-3-11-4-7 (6)10-5/h3-5,8H,1-2H2 . The molecular weight of the compound is 172.20 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 172.20 g/mol . Other specific physical and chemical properties are not detailed in the search results.

Scientific Research Applications

Synthesis and Structure Analysis

The compound has been synthesized using complex copper-chrome oxide as a catalyst, primarily through a decarboxylation reaction at high temperatures. The structural details of the compound were investigated using NMR spectroscopy, contributing to our understanding of its molecular composition and potential for further chemical manipulations (Yang Jun, 2007).

Application in Polymer Science

This compound is integral in the creation of polymers. For instance, it was used in the synthesis of poly(3-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propane-1-thiol), which demonstrated remarkable self-assembled monolayer (SAM) formation and electrochemical behavior, indicating potential uses in electronic devices (W. Su et al., 2010).

Role in Electrochemical Applications

The compound has shown significant promise in electrochemical applications. For instance, a study involving its use in a carbon fiber composite material displayed high specific capacitance, making it a promising material for flexible supercapacitors (Xiumei Ma et al., 2015).

Electrochromic Materials

The chemical has been incorporated in the development of electrochromic materials. Its incorporation into polymers has resulted in materials that exhibit multicolored electrochromism, high electrochemical stability, and good coloration efficiency. These materials have potential applications in various electronic and optoelectronic devices (E. G. Cansu-Ergun & A. Önal, 2018).

Chiral Recognition

A derivative of this compound has been synthesized for chiral recognition purposes. Modified electrodes using these materials have successfully distinguished between different enantiomers of specific compounds, showing potential in analytical chemistry and pharmacology (Liqi Dong et al., 2015).

Novel Polymer Synthesis

The compound has facilitated the synthesis of novel polymers with enhanced properties, such as improved conductivity and porous structure. These polymers have been used in dye-sensitized solar cells, showing enhanced energy conversion efficiency compared to conventional materials (Leyla Shahhosseini et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound are not detailed in the search results .

properties

IUPAC Name

2,3-dihydrothieno[3,4-b][1,4]dioxin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c8-1-5-2-9-6-3-11-4-7(6)10-5/h3-5,8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCHAINVYLQVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CSC=C2O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

194595-04-5
Record name Poly(hydroxymethyl-3,4-ethylenedioxythiophene)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194595-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80581726, DTXSID301246725
Record name (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80581726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Poly(hydroxymethyl-3,4-ethylenedioxythiophene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301246725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol

CAS RN

146796-02-3, 194595-04-5
Record name (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80581726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Poly(hydroxymethyl-3,4-ethylenedioxythiophene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301246725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydrothieno[3,4-b]-1,4-dioxin-2-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Hydroxymethyl-2,3-dihydro-thieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid (48 g, 0.184 mol) was dissolved in N,N-dimethylacetamide (500 mL), and Cu2Cr2O7 (8.6 g) and quinoline (15 drops) were added. This mixture was subsequently stirred for 2 hours at 150° C., after which it was cooled to 25° C. It was then poured into ethyl acetate, the catalyst removed by filtration and the filtrate washed with acidic water and a saturated aqueous solution of sodium chloride. The solvent was then removed after which pure (2,3-dihydro-thieno[3,4-b][1,4]dioxin-2-yl)-methanol was isolated by vacuum distillation (115-120° C.; 0.05 mm Hg).
Name
2-Hydroxymethyl-2,3-dihydro-thieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
Cu2Cr2O7
Quantity
8.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a 25 mL round bottom flask equipped with a reflux condenser 0.64 g (0.0030 mol) of (2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl acetate was combined with 50% NaOH in water. The reaction was refluxed overnight and then cooled to room temperature. It was then poured into an Erlenmeyer flask filled with 100 mL water. The mixture was acidified then extracted with DCM. The solvent was removed under reduced pressure and column chromatography (7:3 hexanes/ethyl acetate) was performed to give 0.46 g (90%) of product. The structure was confirmed by LC-MS and 1H/13C NMR.
Name
(2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl acetate
Quantity
0.64 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol
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(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol
Reactant of Route 3
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(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol
Reactant of Route 4
(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol
Reactant of Route 5
(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol
Reactant of Route 6
(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol

Citations

For This Compound
101
Citations
X Ma, W Zhou, D Mo, K Zhang, Z Wang, F Jiang… - Journal of …, 2015 - Elsevier
Poly(2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol)/carbon fiber composite material (PDHDM/CF) was prepared via a simple electrodeposition method. The CF core and the …
Number of citations: 19 www.sciencedirect.com
Y Zhang, L Xu, J Xu, W Zhou… - Journal of The …, 2020 - iopscience.iop.org
Poly (3, 4-ethylenedioxythiophene) and its derivatives provide an excellent platform as electrode materials for supercapacitors due to their superior stability and conductivity. In this study…
Number of citations: 2 iopscience.iop.org
CY Liu, H Chong, HA Lin, Y Yamashita, B Zhang… - 2015 - repository.kaust.edu.sa
CCDC 1055679: Experimental Crystal Structure Determination : (5,7-bis(4'-propylbiphenyl-4-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol Toggle navigation Login Toggle navigation View Item Home Research Datasets View Item …
Number of citations: 2 repository.kaust.edu.sa
L Dong, B Lu, X Duan, J Xu, D Hu… - Journal of Polymer …, 2015 - Wiley Online Library
Two new 3,4‐ethylenedioxythiophene (EDOT) derivatives, (2R)‐(2,3‐dihydrothieno[3,4‐b][1,4]dioxin‐2‐yl)methyl 2‐phenylpropanoate ((R)‐EDTM‐PP) and (2S)‐(2,3‐dihydrothieno[3,4‐…
Number of citations: 20 onlinelibrary.wiley.com
G Ye, J Xu, X Ma, Q Zhou, D Li, Y Zuo, L Lv, W Zhou… - Electrochimica …, 2017 - Elsevier
Free-standing conductive films are important for the application in organic electronics. However, PEDOT as one of the most promising CPs is difficult to be prepared into free-standing …
Number of citations: 24 www.sciencedirect.com
J Malmström, MK Nieuwoudt, LT Strover… - …, 2013 - ACS Publications
We demonstrate a simple route to versatile electrically addressable conductive polymer graft copolymer systems. The monomer of poly(3,4-ethylenedioxythiophene), one of the …
Number of citations: 64 pubs.acs.org
L Ma, S Jayachandran, Z Li, Z Song, W Wang… - Journal of …, 2019 - Elsevier
A novel biomaterial, polyglycerol grafted conducting polymer poly (3,4-ethylenedixythiophene) (PEDOT) was electrochemically synthesized. The PEDOT functionalized with …
Number of citations: 24 www.sciencedirect.com
J Niu, S Chen, W Zhang, W Zhang, K Chai, G Ye, D Li… - Electrochimica …, 2018 - Elsevier
Nanowire poly (3,4-dihydro-2H-thieno [3,4-b] [1,4]dioxepin-3-yl)methanol (PProDTM) free-supporting films with conductivities around 1.92 S cm −1 were prepared using a template-free …
Number of citations: 12 www.sciencedirect.com
H Zhou, Y Zhao, X Shen, Z Ni - Materials Chemistry and Physics, 2018 - Elsevier
A photoelectric material poly(3,4-ethylenedioxythiophene)sulfonate (PEDOT-S) with better water-soluble ability was synthesized by the enzymatic-catalyzed method using sodium 4-(2,3…
Number of citations: 4 www.sciencedirect.com
R Ayranci, M Ak - Journal of The Electrochemical Society, 2017 - iopscience.iop.org
Fluorescent conducting polymers are gaining increasing popularity in actual applications such as electrochromic device, cell detection and fluorescence sensor. This paper describes …
Number of citations: 10 iopscience.iop.org

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